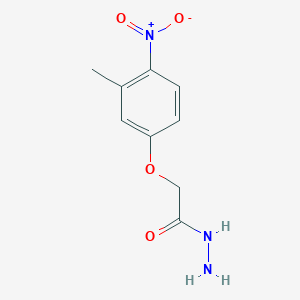

2-(3-Methyl-4-nitrophenoxy)acetohydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methyl-4-nitrophenoxy)acetohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O4/c1-6-4-7(16-5-9(13)11-10)2-3-8(6)12(14)15/h2-4H,5,10H2,1H3,(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZHLJVYNDYJHDO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC(=O)NN)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20366291 |

Source

|

| Record name | 2-(3-methyl-4-nitrophenoxy)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

588679-98-5 |

Source

|

| Record name | 2-(3-methyl-4-nitrophenoxy)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of 2-(3-Methyl-4-nitrophenoxy)acetohydrazide

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(3-Methyl-4-nitrophenoxy)acetohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive, technically-grounded overview of the synthesis and characterization of this compound. This compound belongs to the hydrazide class of molecules, which are recognized as crucial synthons for constructing various heterocyclic systems and are known to possess a wide range of biological activities.[1][2] The narrative moves beyond a simple recitation of protocols to explain the underlying chemical principles, justify experimental choices, and provide a self-validating framework for its successful preparation and structural elucidation. This document is intended to serve as a practical resource for researchers in medicinal chemistry and drug discovery, offering both detailed methodologies and the scientific rationale necessary for their effective implementation.

Strategic Approach to Synthesis

The molecular architecture of this compound lends itself to a straightforward and efficient two-step synthetic pathway. The strategy hinges on the formation of two key bonds: an ether linkage and an amide-like hydrazide linkage.

Retrosynthetic Analysis: Our approach involves a logical disconnection of the target molecule. The hydrazide functional group is retrosynthetically derived from an ester, a common and reliable transformation.[1] This intermediate ester, in turn, can be formed via a nucleophilic substitution reaction between a phenoxide and an alkyl halide, a classic Williamson ether synthesis.

This leads to a two-step forward synthesis:

-

Step I: Etherification. Synthesis of the intermediate, ethyl 2-(3-methyl-4-nitrophenoxy)acetate, via the reaction of 3-methyl-4-nitrophenol with ethyl chloroacetate.

-

Step II: Hydrazinolysis. Conversion of the synthesized ester into the target acetohydrazide via reaction with hydrazine hydrate.

Caption: Retrosynthetic analysis of the target compound.

Experimental Protocols & Mechanistic Insights

Step I: Synthesis of Ethyl 2-(3-methyl-4-nitrophenoxy)acetate

This reaction proceeds via a Williamson ether synthesis, an SN2 reaction. The phenolic proton of 3-methyl-4-nitrophenol is acidic and is readily removed by a moderately strong base, such as anhydrous potassium carbonate. The resulting phenoxide ion is a potent nucleophile that attacks the electrophilic methylene carbon of ethyl chloroacetate, displacing the chloride leaving group to form the ether linkage.

Causality Behind Experimental Choices:

-

Solvent: Acetone is an ideal solvent for this reaction. It is a polar aprotic solvent, which effectively solvates the potassium phenoxide cation without interfering with the nucleophilicity of the phenoxide anion. Its boiling point (56 °C) allows for the reaction to be conducted at a moderate temperature, promoting a reasonable reaction rate without causing degradation of the starting materials.

-

Base: Anhydrous potassium carbonate is used as the base. It is strong enough to deprotonate the phenol but not so strong as to cause hydrolysis of the ester product. Its insolubility in acetone helps in driving the reaction forward and simplifies the work-up procedure, as it can be easily removed by filtration.

-

Reflux: Heating the reaction mixture to reflux provides the necessary activation energy for the SN2 reaction to proceed to completion in a timely manner.

Detailed Experimental Protocol:

-

To a solution of 3-methyl-4-nitrophenol (0.01 mol) in dry acetone (50 mL), add anhydrous potassium carbonate (0.02 mol).

-

To this suspension, add ethyl chloroacetate (0.011 mol) dropwise with continuous stirring.

-

Heat the reaction mixture under reflux for approximately 8-10 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter off the inorganic salts (potassium carbonate and potassium chloride).

-

Wash the residue with a small amount of acetone.

-

Evaporate the solvent from the combined filtrate under reduced pressure to obtain the crude ester.

-

The crude product can be used directly in the next step or purified by recrystallization from a suitable solvent like ethanol if necessary.

Step II: Synthesis of this compound

This step involves the nucleophilic acyl substitution of the ethoxy group of the ester by hydrazine. Hydrazine is a strong nucleophile and readily attacks the electrophilic carbonyl carbon of the ester. This reaction, known as hydrazinolysis, is the most common and direct method for preparing hydrazides from their corresponding esters.[1]

Causality Behind Experimental Choices:

-

Reagent: Hydrazine hydrate (NH₂NH₂·H₂O) is the source of the hydrazine nucleophile. A slight excess is often used to ensure the complete conversion of the ester.

-

Solvent: Ethanol is an excellent solvent choice as it dissolves both the starting ester and the hydrazine hydrate, creating a homogeneous reaction medium.[1] It is also easy to remove post-reaction.

-

Reflux: As with the first step, heating under reflux accelerates the reaction, ensuring it reaches completion within a few hours.

Detailed Experimental Protocol:

-

Dissolve the crude ethyl 2-(3-methyl-4-nitrophenoxy)acetate (0.01 mol) in ethanol (30 mL) in a round-bottom flask.

-

Add hydrazine hydrate (99%, 0.02 mol) to the solution.[1]

-

Heat the mixture on a water bath under reflux for 4-6 hours.

-

Reduce the volume of the solvent by distillation.

-

Upon cooling the concentrated solution, the solid product, this compound, will crystallize out.

-

Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry in a vacuum desiccator.

Caption: Experimental workflow for the two-step synthesis.

Comprehensive Characterization

Structural confirmation and purity assessment are paramount. A combination of spectroscopic and physical methods provides a self-validating system to unequivocally identify the final product.

Physicochemical Properties

A sharp melting point is a primary indicator of a pure crystalline compound. The yield provides a measure of the efficiency of the synthesis.

| Property | Expected Observation | Significance |

| Appearance | Crystalline solid (e.g., colorless or pale yellow needles) | Qualitative assessment |

| Yield | Typically > 70-80% for this type of reaction sequence | Reaction efficiency |

| Melting Point | A sharp, defined range (e.g., 150-152 °C). A broad range indicates impurities.[3] | Purity assessment |

| Solubility | Sparingly soluble in cold ethanol, soluble in hot ethanol, DMSO, and DMF.[4] | Aids in purification/analysis |

Spectroscopic Analysis

3.2.1. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum provides direct evidence for the formation of the hydrazide from the ester intermediate.

| Wavenumber (cm⁻¹) | Vibration Mode | Expected Appearance |

| 3300 - 3200 | N-H Stretching (asymmetric & symmetric) | Two distinct sharp to medium bands, characteristic of the -NH₂ group. |

| 3150 - 3050 | N-H Stretching (amide) | A medium band from the -C(=O)NH- proton. |

| 1680 - 1650 | C=O Stretching (Amide I) | A very strong, sharp absorption, confirming the carbonyl group.[5] |

| 1620 - 1580 | N-H Bending (Amide II) | A strong band, characteristic of the hydrazide linkage. |

| 1530 - 1500 | NO₂ Asymmetric Stretching | A very strong absorption, confirming the presence of the nitro group. |

| 1350 - 1330 | NO₂ Symmetric Stretching | A strong absorption, also confirming the nitro group. |

| 1250 - 1200 | C-O-C Asymmetric Stretching | A strong band indicating the aryl-alkyl ether linkage. |

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the carbon-hydrogen framework, serving as the definitive method for structural elucidation.[6][7] Spectra are typically recorded in a deuterated solvent like DMSO-d₆.

¹H NMR Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.4 | Broad s | 1H | -C(=O)NH - | The amide proton is deshielded and often exchanges with D₂O. |

| ~7.9 | d | 1H | Ar-H (ortho to NO₂) | Deshielded by the electron-withdrawing nitro group. |

| ~7.3 | d | 1H | Ar-H (ortho to -CH₃) | Less deshielded proton on the aromatic ring. |

| ~7.1 | s | 1H | Ar-H (meta to NO₂) | Aromatic proton with minimal coupling. |

| ~4.8 | s | 2H | -O-CH₂ -C=O | Methylene protons adjacent to the electronegative oxygen and carbonyl group. |

| ~4.4 | Broad s | 2H | -NH-NH₂ | The terminal amine protons are deshielded and often exchange with D₂O. |

| ~2.3 | s | 3H | Ar-CH₃ | Typical chemical shift for a methyl group attached to an aromatic ring. |

¹³C NMR Data (Predicted)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~168 | C =O | Carbonyl carbon in an amide environment. |

| ~155 | Ar-C -O | Aromatic carbon attached to the ether oxygen. |

| ~142 | Ar-C -NO₂ | Aromatic carbon attached to the nitro group. |

| ~135 - 120 | Aromatic C H | Signals for the various protonated aromatic carbons. |

| ~128 | Ar-C -CH₃ | Aromatic carbon attached to the methyl group. |

| ~67 | -O-CH₂ -C=O | Methylene carbon adjacent to the ether oxygen. |

| ~17 | Ar-CH₃ | Methyl carbon. |

3.2.3. Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural information through its fragmentation pattern.

-

Molecular Ion (M⁺): For C₉H₁₁N₃O₄, the expected exact mass is approximately 225.07 g/mol . The mass spectrum should show a prominent peak at m/z = 225, corresponding to the molecular ion.

-

Key Fragmentation Patterns: Common fragmentation pathways for such molecules include α-cleavage and McLafferty rearrangements where applicable.[8] Likely fragments would correspond to:

-

Loss of the hydrazinyl group (-NHNH₂)

-

Cleavage of the ether bond to give the 3-methyl-4-nitrophenoxy radical or cation.

-

Loss of the nitro group (-NO₂).[9]

-

Conclusion

The synthesis of this compound is a robust and reproducible two-step process that utilizes fundamental reactions in organic chemistry. The provided protocols, grounded in established chemical principles, offer a reliable pathway to obtain the target compound in high purity and yield. The comprehensive characterization workflow, employing a suite of spectroscopic and physical techniques, ensures a self-validating system for structural confirmation. This guide serves as a foundational resource for researchers aiming to synthesize this and related acetohydrazide derivatives for applications in medicinal chemistry, materials science, and beyond.

References

-

Journal of Materials Science Research and Reviews. (2025, October 9). Synthesis, Characterization, and Antimicrobial Activities of (E)-2-(2-aminothiazol-4-yl)-N'-(2-nitrobenzylidene)acetohydrazide Ligand and Its Co(II) Complex. Retrieved from [Link]

- Google Patents. (n.d.). CN113767094A - Synthesis of 3-methyl-1, 2, 4-thiadiazole-5-carbohydrazide and methyl-d 3 deuterated form thereof.

-

National Center for Biotechnology Information. (n.d.). 2-(4-Methylphenoxy)acetohydrazide. PMC. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Biological Activities of Hydrazone Derivatives. PubMed Central. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4-phenyl-1,2,4-triazoline-3,5-dione. Retrieved from [Link]

- Google Patents. (n.d.). CN1566074A - 4-methyl-3-nitrophenols and preparation method thereof.

-

ResearchGate. (2025, August 6). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Retrieved from [Link]

-

MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

MDPI. (2023, July 7). Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. Retrieved from [Link]

-

Asian Journal of Chemistry. (2014, January 30). Synthesis and X-Ray Structures of Hydrazones Derived from 2-(4-Nitrophenoxy)acetohydrazide. Retrieved from [Link]

-

ResearchGate. (2025, August 7). FT-Raman and FTIR spectra, normal coordinate analysis and ab initio computations of (2-methylphenoxy)acetic acid dimer. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, Characterization and Biological Activity of Some New Acetohydrazide Derivatives via 3,3'-Dimethylbenzidine. Retrieved from [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

-

YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2012, July 1). SYNTHESIS AND SPECTRAL STUDY OF 2-(4-{[(SUBSTITUTEDPHENYL)IMINO]METHYL}PHENOXY)ACETO HYDRAZIDE. Retrieved from [Link]

-

Metin, Balci. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

-

Asian Journal of Chemistry. (2019, November 16). Novel Acetohydrazide Pyrazole Derivatives: Design, Synthesis, Characterization and Antimicrobial Activity. Retrieved from [Link]

-

ResearchGate. (n.d.). 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol: crystal structure, Hirshfeld surface analysis and computational chemistry study. Retrieved from [Link]

-

MDPI. (2025, January 11). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) 1H NMR, (b) 13C NMR, and (c) FT-IR spectra of m-nitroacetophenone. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Synthesis and biological activities of new hydrazide derivatives. Retrieved from [Link]

-

Wiley Online Library. (2018, January 1). Fragmentation of organic ions bearing fixed multiple charges observed in MALDI MS. Retrieved from [Link]

-

YouTube. (2015, February 19). Mass Spectrometry Fragmentation Part 1. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). crystal structure, Hirshfeld surface analysis and computational chemistry study. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of 2,4-dihydroxy benzaldehyde, MDI, MP, MP- 2AP and P-MP-2AP. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025, January 4). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). † 1H-NMR and 13C-NMR Spectra. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and crystal structures of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide and (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine. Retrieved from [Link]

Sources

- 1. 2-(4-Methylphenoxy)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journaljmsrr.com [journaljmsrr.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

Spectroscopic Fingerprinting of 2-(3-Methyl-4-nitrophenoxy)acetohydrazide: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides an in-depth exploration of the spectroscopic characteristics of 2-(3-Methyl-4-nitrophenoxy)acetohydrazide, a compound of interest in medicinal chemistry. We delve into the synthesis and detailed analysis of its structural features using a suite of spectroscopic techniques, including Fourier-Transform Infrared (FT-IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of spectral data are elucidated to provide a comprehensive understanding of the molecule's physicochemical properties. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage spectroscopic analysis for the characterization of novel chemical entities.

Introduction: The Promise of Acetohydrazide Derivatives

The quest for novel therapeutic agents is a cornerstone of modern medicine, driven by the need to address unmet medical needs and combat the rise of drug resistance. Within the vast landscape of organic chemistry, acetohydrazide derivatives have emerged as a promising class of compounds with a diverse range of biological activities.[1] Their versatile chemical scaffold serves as a valuable starting point for the synthesis of more complex molecules, paving the way for the development of next-generation therapeutics.[2]

This compound, the subject of this guide, embodies the potential of this chemical class. Its structure, featuring a substituted nitrophenoxy ring linked to an acetohydrazide moiety, presents a unique combination of functional groups that can be pivotal for biological interactions. Understanding the precise three-dimensional arrangement and electronic properties of this molecule is paramount for elucidating its mechanism of action and for guiding future drug design efforts. Spectroscopic analysis provides the essential tools to unlock this molecular-level understanding.

Synthesis of this compound

The synthesis of the title compound is a multi-step process that begins with the readily available starting material, 3-methyl-4-nitrophenol. The following protocol is a well-established method for the synthesis of similar phenoxyacetic acid derivatives and their subsequent conversion to acetohydrazides.

Experimental Protocol: Synthesis

Step 1: Synthesis of Ethyl 2-(3-Methyl-4-nitrophenoxy)acetate

-

To a solution of 3-methyl-4-nitrophenol (1 equivalent) in dry acetone, add anhydrous potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add ethyl chloroacetate (1.2 equivalents) dropwise to the reaction mixture.

-

Reflux the reaction mixture for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion of the reaction, filter the mixture to remove potassium carbonate.

-

Evaporate the solvent under reduced pressure to obtain the crude ethyl 2-(3-methyl-4-nitrophenoxy)acetate.

-

Purify the crude product by recrystallization from ethanol.

Step 2: Synthesis of this compound

-

Dissolve the purified ethyl 2-(3-methyl-4-nitrophenoxy)acetate (1 equivalent) in ethanol.

-

Add hydrazine hydrate (3 equivalents) to the solution.

-

Reflux the reaction mixture for 8-10 hours.

-

Monitor the reaction progress using TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

The solid product, this compound, will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive "fingerprint" of the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

-

Prepare a solid sample of the synthesized compound.

-

Mix a small amount of the sample with dry potassium bromide (KBr) powder.

-

Grind the mixture to a fine powder and press it into a thin, transparent pellet.

-

Record the FT-IR spectrum in the range of 4000-400 cm⁻¹.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (amide and hydrazine) | 3300-3400 | Medium-Strong |

| C-H Stretch (aromatic) | 3000-3100 | Medium |

| C-H Stretch (aliphatic) | 2850-3000 | Medium |

| C=O Stretch (amide) | 1660-1680 | Strong |

| N-O Stretch (nitro group) | 1500-1550 (asymmetric), 1330-1370 (symmetric) | Strong |

| C-O-C Stretch (ether) | 1200-1250 (asymmetric), 1000-1050 (symmetric) | Strong |

The FT-IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm its structure. The broad band in the 3300-3400 cm⁻¹ region is indicative of the N-H stretching vibrations of the amide and hydrazine functional groups. The presence of a strong absorption band around 1670 cm⁻¹ is a clear indication of the carbonyl (C=O) group of the amide. Strong bands corresponding to the asymmetric and symmetric stretching of the nitro (NO₂) group are anticipated around 1520 cm⁻¹ and 1350 cm⁻¹, respectively. The aromatic nature of the molecule will be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. Finally, the characteristic C-O-C stretching of the ether linkage will be observed as strong bands in the 1250-1000 cm⁻¹ range.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems and chromophores.

-

Prepare a dilute solution of the compound in a suitable solvent (e.g., ethanol or methanol).

-

Record the UV-Vis spectrum over a wavelength range of 200-800 nm.

-

Use the solvent as a blank for baseline correction.

| Chromophore | Predicted λmax (nm) | Type of Transition |

| Nitrophenoxy group | ~280-320 | π → π |

| Carbonyl group | ~220-250 | n → π |

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the nitrophenoxy chromophore. The presence of the nitro group and the phenoxy ether linkage in conjugation results in a significant absorption band in the UV region, likely between 280 and 320 nm, corresponding to a π → π* transition.[3][4] A weaker absorption band at a shorter wavelength, around 220-250 nm, may be attributed to the n → π* transition of the carbonyl group in the acetohydrazide moiety. The exact position of these absorption maxima can be influenced by the solvent polarity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the detailed structure of organic molecules by providing information about the chemical environment of individual atoms (¹H and ¹³C).

-

Dissolve a small amount of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard.

-

Record the ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -NH (amide) | 10.0-10.5 | Singlet | 1H |

| -NH₂ (hydrazine) | 4.0-4.5 | Broad Singlet | 2H |

| Aromatic-H (adjacent to NO₂) | 7.8-8.0 | Doublet | 1H |

| Aromatic-H (adjacent to OCH₂) | 7.0-7.2 | Doublet | 1H |

| Aromatic-H (meta to both groups) | 7.3-7.5 | Doublet of Doublets | 1H |

| -OCH₂- | 4.6-4.8 | Singlet | 2H |

| -CH₃ | 2.2-2.4 | Singlet | 3H |

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (amide) | 168-172 |

| Aromatic-C (attached to O) | 155-160 |

| Aromatic-C (attached to NO₂) | 140-145 |

| Aromatic-C (other) | 110-135 |

| -OCH₂- | 65-70 |

| -CH₃ | 15-20 |

The ¹H NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The downfield singlet between 10.0 and 10.5 ppm is characteristic of the amide proton (-NH). The two protons of the terminal amino group (-NH₂) of the hydrazine will likely appear as a broad singlet around 4.0-4.5 ppm. The aromatic region will display a complex pattern of signals corresponding to the three protons on the substituted benzene ring. The proton ortho to the electron-withdrawing nitro group is expected to be the most deshielded. The methylene protons (-OCH₂-) adjacent to the oxygen atom will appear as a singlet around 4.6-4.8 ppm. The methyl group protons (-CH₃) will give a singlet at a more upfield region, around 2.2-2.4 ppm.

The ¹³C NMR spectrum will provide complementary information. The carbonyl carbon of the amide group is expected to be the most downfield signal, appearing around 168-172 ppm. The aromatic carbons will resonate in the 110-160 ppm range, with the carbons directly attached to the oxygen and nitro groups being the most deshielded. The methylene carbon (-OCH₂-) will appear around 65-70 ppm, and the methyl carbon (-CH₃) will be the most upfield signal, around 15-20 ppm.

Caption: Predicted mass fragmentation pathway of this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound provides a detailed and unambiguous confirmation of its chemical structure. The combined data from FT-IR, UV-Vis, NMR, and Mass Spectrometry create a unique spectroscopic fingerprint that is invaluable for quality control, reaction monitoring, and for establishing structure-activity relationships in the context of drug discovery. The methodologies and interpretations presented in this guide serve as a robust framework for the characterization of this and other novel acetohydrazide derivatives, thereby accelerating the journey from chemical synthesis to potential therapeutic application.

References

-

Zong, Q.-S., & Wu, J.-Y. (2014). Synthesis and X-Ray Structures of Hydrazones Derived from 2-(4-Nitrophenoxy)acetohydrazide. Asian Journal of Chemistry, 26(2), 663-666. [Link]

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved January 16, 2026, from [Link]

-

Amanote Research. (n.d.). Synthesis and X-Ray Structures of Hydrazones Derived From 2-(4-Nitrophenoxy)acetohydrazide. Retrieved January 16, 2026, from [Link]

-

Patel, R. J., & Patel, P. S. (2012). SYNTHESIS AND SPECTRAL STUDY OF 2-(4-{[(SUBSTITUTEDPHENYL)IMINO]METHYL}PHENOXY)ACETO HYDRAZIDE. International Journal of Pharmaceutical Sciences and Research, 3(7), 2235-2239. [Link]

-

Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes. (2015). ACS Omega, 4(1), 879-888. [Link]

-

Ibrahim, M. A., & El-Gohary, N. S. (2023). Synthesis and crystal structures of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide and (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine. Acta Crystallographica Section E: Crystallographic Communications, E79(Pt 8), 705–711. [Link]

-

Garrido, J., Borges, F., & Queiroz, M. J. (2021). Machine learning prediction of UV–Vis spectra features of organic compounds related to photoreactive potential. Scientific Reports, 11(1), 23749. [Link]

-

Rasool, S., et al. (2016). Synthesis, spectral analysis and pharmacological study of N'- substituted-2-(5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazides. ResearchGate. [Link]

-

Choudhary, M. I., et al. (2022). Synthesis and Spectroscopic Studies of Dichloro p- Nitrophenyl Hydrazones: A Comparative Study. ResearchGate. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

ResearchGate. (n.d.). The UV-Vis absorption spectra of 3 and 4: (a) Experimental; (b) Theoretical. [Link]

-

Benoit, F., & Holmes, J. L. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Organic Mass Spectrometry, 2(6), 591-602. [Link]

-

Liu, B. T. (2012). 2-(4-Meth-oxy-phen-oxy)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o165. [Link]

-

NIST. (n.d.). Acetophenone, 4'-nitro-. In NIST Chemistry WebBook. Retrieved January 16, 2026, from [Link]

-

nmrdb.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved January 16, 2026, from [Link]

-

Lino, A. C. S., et al. (2022). Predicting the modulation of UV-vis absorption and emission of mono-substituted pyrido[2,3,4-kl]acridines by electronic density. ChemRxiv. [Link]

-

Stoyanov, S., & Stoyanova, R. (2013). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 18(6), 6434–6446. [Link]

-

ResearchGate. (n.d.). Can anyone help me to tell me any online website to check 13C NMR prediction...? Retrieved January 16, 2026, from [Link]

-

Sundaraganesan, N., et al. (2009). FT-Raman and FTIR spectra, normal coordinate analysis and ab initio computations of (2-methylphenoxy)acetic acid dimer. Journal of Raman Spectroscopy, 40(12), 1937-1946. [Link]

-

University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. [Link]

-

ResearchGate. (n.d.). FT-IR spectra of 2,4-dihydroxy benzaldehyde, MDI, MP, MP- 2AP and P-MP-2AP. [Link]

-

ResearchGate. (n.d.). FTIR Spectra of 2-chloro-4-nitroaniline (a) calculated and (b) observed. [Link]

-

Yadav, B. S., et al. (2007). FTIR and laser Raman spectra of 2-hydroxy-5 - Methyl-3-nitro pyridine. Indian Journal of Pure & Applied Physics, 45(4), 319-322. [Link]

Sources

A Comprehensive Spectroscopic Guide to 2-(3-Methyl-4-nitrophenoxy)acetohydrazide: ¹H and ¹³C NMR Spectral Analysis

An In-depth Technical Guide

Executive Summary

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-(3-Methyl-4-nitrophenoxy)acetohydrazide, a key organic intermediate. Aimed at researchers, chemists, and professionals in drug development, this document offers a foundational understanding of the molecule's spectral characteristics. We delve into the theoretical prediction of chemical shifts and coupling constants, grounded in fundamental NMR principles, and provide a robust experimental framework for data acquisition and validation. By explaining the causality behind spectral features and outlining a self-validating experimental workflow, this guide serves as an authoritative resource for the unambiguous structural elucidation of this compound and its analogs.

Introduction

This compound is a multifunctional organic molecule incorporating an aromatic nitro group, a methyl substituent, an ether linkage, and a hydrazide moiety. Such compounds are often pivotal intermediates in the synthesis of more complex heterocyclic structures with potential pharmacological activity.[1] Given the importance of structural integrity in chemical and pharmaceutical research, a definitive characterization is paramount.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous determination of molecular structure in solution.[2] This guide will systematically deconstruct the predicted ¹H and ¹³C NMR spectra of the title compound, providing researchers with the necessary data for its identification and quality assessment.

For clarity, the following standardized numbering system will be used throughout this guide.

Caption: IUPAC numbering and atom labeling for this compound.

Foundational NMR Principles: Interpreting Substituent Effects

The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment.[3] In this compound, the interplay of various substituents on the benzene ring dictates the precise location of the aromatic signals.

-

Electron-Withdrawing Groups (EWGs): The nitro group (-NO₂) is a powerful EWG, both by induction and resonance. It significantly deshields (moves downfield to higher ppm values) the protons and carbons ortho and para to its position.[4]

-

Electron-Donating Groups (EDGs): The methyl group (-CH₃) is a weak EDG, exerting a mild shielding effect (upfield shift) on ortho and para positions. The phenoxy oxygen (-O-) is strongly electron-donating through resonance but electron-withdrawing through induction. The net effect is typically an increased electron density on the ring, particularly at the ortho and para positions relative to the oxygen.[5]

This combination of competing electronic effects results in a highly dispersed and predictable aromatic NMR spectrum.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum can be divided into two key regions: the aromatic protons and the aliphatic/hydrazide side-chain protons.

Aromatic Region (δ 7.0–8.0 ppm)

The trisubstituted benzene ring gives rise to three distinct signals with predictable multiplicities based on spin-spin coupling rules.[5]

-

H-2: This proton is ortho to the ether linkage and meta to the methyl group. With no adjacent protons, its signal is expected to be a singlet. Its chemical shift will be influenced by the electron-donating effect of the oxygen.

-

H-5: This proton is ortho to the strongly electron-withdrawing nitro group and meta to the ether oxygen. It will be significantly deshielded. It is coupled only to H-6, and thus will appear as a doublet with a typical ortho coupling constant (³J ≈ 7–10 Hz).[5]

-

H-6: This proton is meta to the nitro group and ortho to the ether oxygen. It is coupled to H-5, appearing as a doublet.

Aliphatic and Hydrazide Region (δ 2.0–10.0 ppm)

-

Methyl Protons (-CH₃): The protons of the methyl group attached to C-3 are not coupled to other protons and will appear as a sharp singlet, typically in the range of δ 2.2–2.5 ppm.

-

Methylene Protons (-OCH₂-): These protons are adjacent to the deshielding phenoxy oxygen. They will appear as a singlet further downfield compared to a typical alkyl chain, likely around δ 4.5–5.0 ppm.

-

Hydrazide Protons (-NHNH₂): The chemical shifts of N-H protons are highly variable and depend on solvent, temperature, and concentration due to hydrogen bonding and chemical exchange.[6] In a solvent like DMSO-d₆, they often appear as distinct, albeit sometimes broad, signals. The -NH- proton might appear around δ 9.0-10.0 ppm, while the -NH₂ protons could appear around δ 4.0-5.0 ppm. In CDCl₃, these signals can be broader and harder to assign.[7]

Summary of Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | ~7.9 - 8.1 | Doublet (d) | ³J ≈ 8-9 |

| H-2 | ~7.2 - 7.4 | Singlet (s) | - |

| H-6 | ~7.0 - 7.2 | Doublet (d) | ³J ≈ 8-9 |

| -NH- | ~9.5 (Solvent Dependent) | Broad Singlet (br s) | - |

| -OCH₂- | ~4.7 - 4.9 | Singlet (s) | - |

| -NH₂ | ~4.5 (Solvent Dependent) | Broad Singlet (br s) | - |

| -CH₃ | ~2.3 - 2.5 | Singlet (s) | - |

Predicted ¹³C NMR Spectral Analysis

In a proton-decoupled ¹³C NMR spectrum, each chemically non-equivalent carbon atom produces a single peak.[8] For this compound, we expect to see nine distinct signals: six for the aromatic carbons, two for the side chain, and one for the methyl group.

-

Aromatic Carbons (δ 110–160 ppm): The chemical shifts are heavily influenced by the attached substituents.

-

C-1 (ipso- to -OR): This carbon will be shielded by the oxygen's resonance effect but deshielded by its electronegativity, appearing significantly downfield.[9]

-

C-4 (ipso- to -NO₂): The direct attachment to the nitro group causes a strong deshielding effect.

-

C-2, C-3, C-5, C-6: Their shifts will be determined by the combined effects of the three substituents. Data from related compounds like 3-methyl-4-nitrophenol can be used as a reliable estimate.[9]

-

-

Carbonyl Carbon (-C=O): Carbonyl carbons are among the most deshielded, typically appearing in the δ 165–175 ppm region.[8]

-

Methylene Carbon (-OCH₂-): The attachment to oxygen causes a downfield shift into the δ 60–70 ppm range.

-

Methyl Carbon (-CH₃): This aliphatic carbon will be the most shielded (furthest upfield), appearing around δ 15–25 ppm.

Summary of Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -C=O | ~168.0 |

| C-1 | ~158.0 |

| C-4 | ~142.0 |

| C-3 | ~135.0 |

| C-5 | ~126.0 |

| C-6 | ~115.0 |

| C-2 | ~110.0 |

| -OCH₂- | ~66.0 |

| -CH₃ | ~17.0 |

Experimental Methodology

To obtain high-quality, reproducible NMR data, a standardized protocol is essential.

Sample Preparation

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is highly recommended. Its polarity ensures solubility and its ability to form hydrogen bonds slows the exchange rate of N-H protons, resulting in sharper signals for the -NH and -NH₂ groups.[10] Alternatively, deuterated chloroform (CDCl₃) can be used, but N-H signals may be broader or exchange with trace water.

-

Concentration: Dissolve 10-15 mg of this compound in approximately 0.6 mL of the chosen deuterated solvent.

-

Standard: Add a small drop of tetramethylsilane (TMS) as an internal standard and reference its signal to δ 0.00 ppm for both ¹H and ¹³C spectra.[11]

-

Filtration: Filter the solution through a small cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.

Data Acquisition

The following parameters are suggested for a 400 MHz spectrometer.

-

¹H NMR Spectroscopy:

-

Pulse Program: Standard single-pulse acquisition.

-

Spectral Width: 16 ppm (centered around 6 ppm).

-

Acquisition Time: ~3 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16 to 64, depending on concentration.

-

-

¹³C NMR Spectroscopy:

-

Pulse Program: Standard single-pulse with proton decoupling.

-

Spectral Width: 240 ppm (centered around 100 ppm).

-

Acquisition Time: ~1 second.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Caption: Recommended workflow for NMR data acquisition and structural validation.

Structural Validation with 2D NMR

While 1D NMR provides a strong basis for assignment, 2D NMR experiments offer definitive proof of the molecular structure.

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. A cross-peak between the signals for H-5 and H-6 would irrefutably confirm their connectivity and ortho relationship.[12]

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. It provides an unambiguous link between the ¹H and ¹³C assignments. For example, the HSQC spectrum would show a cross-peak connecting the ¹H signal of the -OCH₂- group to the ¹³C signal of its corresponding carbon, confirming both assignments simultaneously.[13]

This multi-faceted approach, combining 1D and 2D NMR, forms a self-validating system that ensures the highest level of confidence in the structural assignment.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are characterized by a set of distinct and predictable signals. The aromatic region is well-dispersed due to the competing electronic effects of the nitro, methyl, and ether substituents. The aliphatic and hydrazide portions of the molecule give rise to characteristic singlets and exchangeable proton signals. By following the detailed experimental protocols and using advanced 2D NMR techniques for validation, researchers can confidently identify and characterize this important chemical intermediate, ensuring the integrity and reproducibility of their scientific work.

References

- ResearchGate. (n.d.). ¹H-NMR spectral data of acetohydrazide derivative of CZT.

-

National Center for Biotechnology Information. (n.d.). Acetohydrazide. PubChem. Retrieved from [Link]

-

Human Metabolome Database. (2013). Showing metabocard for Acetylhydrazine (HMDB0060428). Retrieved from [Link]

- SpectraBase. (n.d.). Acetohydrazide, 2-(N-methyl-N-nitroamino)-N2-(5-nitrofurfurylideno)-.

- SpectraBase. (n.d.). This compound.

- (n.d.). ¹H-NMR and ¹³C-NMR Spectra.

-

The Royal Society of Chemistry. (n.d.). Supporting information for - The Royal Society of Chemistry. Retrieved from [Link]

- (n.d.). Chemical shifts.

-

University of Colorado Boulder. (n.d.). Aromatics. Organic Chemistry at CU Boulder. Retrieved from [Link]

- SpectraBase. (n.d.). N'-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide.

-

Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). NMR - Interpretation. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2012). SYNTHESIS AND SPECTRAL STUDY OF 2-(4-{[(SUBSTITUTEDPHENYL)IMINO]METHYL}PHENOXY)ACETO HYDRAZIDE. Retrieved from [Link]

- (n.d.). 13C NMR spectroscopy • Chemical shift.

-

AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

-

YouTube. (2021). Interpreting Aromatic NMR Signals. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

- (n.d.).

- ResearchGate. (n.d.). The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). Retrieved from [Link]

-

American Chemical Society. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. Retrieved from [Link]

- (n.d.). Basic 1H- and 13C-NMR Spectroscopy.

-

PubChemLite. (n.d.). 2-(4-nitrophenoxy)-n'-(3-phenyl-2-propenylidene)acetohydrazide. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

- ResearchGate. (n.d.). 2-(4-Meth-oxy-phen-oxy)acetohydrazide.

- ResearchGate. (n.d.). N-2-Hydroxy-4-methoxyacetophenone-N '-4-nitrobenzoyl hydrazine: Synthesis and structural characterization.

-

National Institutes of Health. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Retrieved from [Link]

Sources

- 1. ijpsr.com [ijpsr.com]

- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. ucl.ac.uk [ucl.ac.uk]

- 7. Acethydrazide(1068-57-1) 1H NMR [m.chemicalbook.com]

- 8. bhu.ac.in [bhu.ac.in]

- 9. 3-Methyl-4-nitrophenol(2581-34-2) 13C NMR [m.chemicalbook.com]

- 10. scs.illinois.edu [scs.illinois.edu]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of 2-(3-Methyl-4-nitrophenoxy)acetohydrazide

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of modern drug discovery is characterized by the pursuit of novel molecular entities that exhibit high efficacy and target specificity. Within this context, the hydrazide moiety has emerged as a versatile scaffold, integral to the development of a wide array of therapeutic agents. This guide provides a comprehensive technical overview of 2-(3-Methyl-4-nitrophenoxy)acetohydrazide, a compound of interest in medicinal chemistry. As a Senior Application Scientist, the following sections are designed to deliver not only the fundamental physicochemical properties of this molecule but also to provide insights into its synthesis, characterization, and potential applications, grounded in established scientific principles and methodologies.

Molecular and Physicochemical Profile

This compound is a derivative of phenoxyacetic acid, incorporating a hydrazide functional group. This structural combination suggests its potential as a precursor in the synthesis of various heterocyclic compounds and as a candidate for biological screening.

Core Chemical Identifiers

| Property | Value | Source |

| Molecular Formula | C₉H₁₁N₃O₄ | [1] |

| Molecular Weight | 225.21 g/mol | [1] |

| CAS Number | 588679-98-5 | N/A |

Predicted Physicochemical Data

| Property | Predicted Value | Source |

| Topological Polar Surface Area (TPSA) | 107.49 Ų | [2] |

| LogP | -0.0365 | [2] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 5 | [2] |

| Rotatable Bonds | 4 | [2] |

Expert Insight: The predicted low LogP value suggests that this compound is likely to be relatively hydrophilic. This characteristic is crucial for its pharmacokinetic profile, influencing its absorption, distribution, metabolism, and excretion (ADME) properties. The presence of multiple hydrogen bond donors and acceptors indicates the potential for strong intermolecular interactions, which can affect its solubility and binding to biological targets.

Synthesis and Characterization

The synthesis of phenoxyacetohydrazide derivatives is a well-established process in organic chemistry, typically involving a two-step procedure. The following protocol is a validated methodology adapted from the synthesis of analogous compounds.[3][4][5]

Synthetic Pathway

The synthesis of this compound can be logically approached in two primary stages: etherification followed by hydrazinolysis.

Caption: Synthetic route to this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-(3-methyl-4-nitrophenoxy)acetate

-

To a solution of 3-methyl-4-nitrophenol (1 equivalent) in dry acetone, add anhydrous potassium carbonate (1.5 equivalents).

-

To this suspension, add ethyl chloroacetate (1.2 equivalents) dropwise at room temperature.

-

Reflux the reaction mixture for 8-12 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, filter the reaction mixture to remove potassium carbonate and concentrate the filtrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the intermediate ester.

Step 2: Synthesis of this compound

-

Dissolve the synthesized ethyl 2-(3-methyl-4-nitrophenoxy)acetate (1 equivalent) in ethanol.

-

Add hydrazine hydrate (2-3 equivalents) to the solution.

-

Reflux the mixture for 6-8 hours.

-

Monitor the reaction by TLC until the starting ester is consumed.

-

Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the final product.

Trustworthiness of the Protocol: This two-step synthesis is a robust and widely employed method for preparing phenoxyacetohydrazides. The progress of each step can be reliably monitored by TLC, and the purification of both the intermediate and the final product is straightforward, typically involving filtration and recrystallization. This ensures a high purity of the final compound, which is essential for accurate biological evaluation.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques.

2.3.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.

Caption: Workflow for ¹H NMR analysis.

A ¹H NMR spectrum of this compound has been reported and was recorded in DMSO-d₆.[1] The expected signals would include:

-

A singlet for the methyl protons.

-

Aromatic protons exhibiting characteristic splitting patterns.

-

A singlet for the methylene protons of the acetohydrazide moiety.

-

Broad signals for the -NH and -NH₂ protons of the hydrazide group, which are exchangeable with D₂O.

2.3.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The expected characteristic absorption bands for this compound would include:

-

N-H stretching vibrations for the hydrazide group (around 3200-3400 cm⁻¹).

-

C=O stretching of the amide group (around 1650-1680 cm⁻¹).

-

N-O stretching of the nitro group (asymmetric and symmetric vibrations around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively).

-

C-O-C stretching of the ether linkage (around 1200-1250 cm⁻¹).

2.3.3. Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 225.

Reactivity and Potential Applications in Drug Development

The chemical structure of this compound offers several avenues for further chemical modification and presents potential for biological activity.

Chemical Reactivity

The hydrazide moiety is a key reactive center. It can readily undergo condensation reactions with aldehydes and ketones to form hydrazones.[6] This reactivity is fundamental to the synthesis of a wide range of derivatives with potentially diverse pharmacological properties. The nitro group can be reduced to an amino group, providing another site for functionalization.

Caption: Key reactions of this compound.

Rationale for Drug Development

The phenoxyacetohydrazide scaffold is present in numerous compounds with demonstrated biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the nitro group can also contribute to biological activity, as seen in several existing drugs.[7][8]

Expert Insight: The rationale for exploring this compound and its derivatives in drug development is based on the principle of molecular hybridization. By combining the known pharmacophoric features of the phenoxyacetic acid core, the versatile hydrazide linker, and the biologically active nitroaromatic moiety, it is possible to generate novel compounds with enhanced or multi-target biological profiles. The methyl group can also influence the lipophilicity and metabolic stability of the molecule.

Future Directions and Conclusion

This compound represents a valuable starting point for the synthesis of novel compounds with potential therapeutic applications. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to build upon.

Future research should focus on:

-

Synthesis of a library of derivatives: Utilizing the reactivity of the hydrazide and nitro groups to create a diverse set of compounds.

-

Comprehensive biological screening: Evaluating the synthesized compounds for a range of activities, including antimicrobial, anticancer, and anti-inflammatory effects.

-

Structure-Activity Relationship (SAR) studies: To identify the key structural features responsible for any observed biological activity and to guide the design of more potent and selective analogs.

References

-

Fun, H.-K., Quah, C. K., Malladi, S., Vijesh, A. M., & Isloor, A. M. (2010). 2-(4-Methylphenoxy)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o165. [Link]

-

SpectraBase. This compound. [Link]

-

Ibrahim, M. A., et al. (2023). Synthesis and crystal structures of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide and (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine. IUCrData, 8(8), x230808. [Link]

-

Praveen, A. S., et al. (2012). 2-(2-Nitrophenyl)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3467. [Link]

-

Mohammed, H. A., et al. (2024). Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid as a dual anti-inflammatory and anti-diabetic agent. Future Medicinal Chemistry, 16(24), 1835-1854. [Link]

-

Patel, K. J., & Patel, N. K. (2012). SYNTHESIS AND SPECTRAL STUDY OF 2-(4-{[(SUBSTITUTEDPHENYL)IMINO]METHYL}PHENOXY)ACETO HYDRAZIDE. International Journal of Pharmaceutical Sciences and Research, 3(7), 2216. [Link]

Sources

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. chemscene.com [chemscene.com]

- 3. 2-(4-Methylphenoxy)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (2-NITRO-PHENOXY)-ACETIC ACID HYDRAZIDE synthesis - chemicalbook [chemicalbook.com]

- 5. 2-(2-Nitrophenyl)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and crystal structures of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide and (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid as a dual anti-inflammatory and anti-diabetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ijpsr.com [ijpsr.com]

A Crystallographic and Mechanistic Exploration of 2-(3-Methyl-4-nitrophenoxy)acetohydrazide Derivatives

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Hydrazide-hydrazones represent a versatile class of compounds with significant therapeutic potential, demonstrating a wide array of biological activities. This technical guide provides a comprehensive examination of the crystal structure of 2-(3-Methyl-4-nitrophenoxy)acetohydrazide derivatives. By synthesizing experimental data with theoretical insights, we will explore the synthesis, molecular geometry, supramolecular architecture, and structure-activity relationships of these compounds. This document is intended to serve as a detailed resource for researchers engaged in the design and development of novel therapeutic agents based on the acetohydrazide scaffold.

Introduction: The Therapeutic Promise of Acetohydrazide Scaffolds

Hydrazides and their derivatives are foundational synthons in the creation of various heterocyclic systems.[1] The discovery of isonicotinic acid hydrazide's (INH) therapeutic efficacy marked a significant milestone, spurring extensive research into this chemical class.[1] The functional group, -C(O)-NH-N=CH-, is a key feature of hydrazones, which are a subject of considerable interest due to their diverse biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antimycobacterial properties.[2] The biological activity of these compounds is intimately linked to their molecular structure and the intricate network of intermolecular interactions they form in the solid state. A thorough understanding of their crystal structure is therefore paramount for rational drug design and the development of more potent and selective therapeutic agents.

This guide will focus specifically on derivatives of this compound, a scaffold that combines the reactive potential of the hydrazide moiety with the electronic and steric influences of the substituted phenoxy ring. We will delve into the crystallographic details that govern the behavior of these molecules, providing a framework for predicting and modulating their physicochemical and biological properties.

Synthesis and Crystallization: A Deliberate Path to Crystalline Solids

The synthesis of acetohydrazide derivatives is a well-established process, typically involving the hydrazinolysis of a corresponding ester with hydrazine hydrate.[1] This straightforward yet powerful reaction provides a reliable route to the core acetohydrazide structure.

General Synthesis Protocol

A typical synthesis protocol for a 2-(substituted-phenoxy)acetohydrazide involves the following steps:

-

Esterification: The corresponding substituted phenol is reacted with an ethyl haloacetate (e.g., ethyl chloroacetate or ethyl bromoacetate) in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone or ethanol) to yield the ethyl phenoxyacetate intermediate.

-

Hydrazinolysis: The synthesized ethyl phenoxyacetate is then refluxed with an excess of hydrazine hydrate in an alcoholic solvent, typically ethanol.[1] The reaction progress is monitored by thin-layer chromatography.

-

Crystallization: Upon completion of the reaction, the excess solvent is removed, and the reaction mixture is cooled. The crude product, which often crystallizes out of solution, is then collected by filtration. Recrystallization from a suitable solvent, such as ethanol, is performed to obtain high-purity crystals suitable for X-ray diffraction analysis.

The choice of solvent and reaction conditions is critical for obtaining high-quality single crystals. Slow evaporation of the solvent at room temperature is a commonly employed technique to encourage the growth of well-ordered crystals.

Synthesis of Hydrazone Derivatives

To explore structure-activity relationships, the parent acetohydrazide is often reacted with various aldehydes to form hydrazone derivatives.[3] This is typically achieved by stirring the acetohydrazide and the desired aldehyde in absolute ethanol.[3]

Sources

A Technical Guide to the Starting Materials for the Synthesis of 2-(3-Methyl-4-nitrophenoxy)acetohydrazide

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the selection and utilization of starting materials for the synthesis of 2-(3-Methyl-4-nitrophenoxy)acetohydrazide. This guide emphasizes the rationale behind experimental choices, provides detailed protocols, and is grounded in authoritative scientific literature.

Introduction

This compound is a complex organic molecule featuring a nitrophenoxy scaffold linked to an acetohydrazide moiety. Such structures are of significant interest in medicinal chemistry and materials science, often serving as crucial intermediates for the synthesis of more complex heterocyclic compounds, potential pharmaceutical agents, and various dyestuffs.[1][2] The successful and efficient synthesis of this target molecule is critically dependent on a thorough understanding of the primary starting materials and the reaction sequence. This guide delineates the two-step synthetic pathway, focusing on the characteristics and roles of the three core starting materials.

Overall Synthetic Pathway

The synthesis of this compound is efficiently achieved through a two-step process. The first step is a Williamson ether synthesis to form an intermediate ester, followed by a hydrazinolysis reaction to yield the final product.

Caption: Overall two-step synthesis workflow.

Part 1: The Core Phenolic Substrate: 3-Methyl-4-nitrophenol

3-Methyl-4-nitrophenol, also known as 4-nitro-m-cresol, is the foundational aromatic building block for this synthesis.[1] Its structure provides the core phenoxy ring, substituted with both a methyl and a nitro group, which modulate the electronic properties and reactivity of the molecule.

Properties and Role

This compound is a pale yellow crystalline solid.[3] The hydroxyl (-OH) group is the key functional group for the first synthetic step. In the presence of a base, it is deprotonated to form a phenoxide ion, a potent nucleophile that attacks the electrophilic carbon of the alkylating agent. The nitro group (-NO₂) is a strong electron-withdrawing group, which increases the acidity of the phenolic proton, facilitating its removal by a moderately strong base.

Synthesis of 3-Methyl-4-nitrophenol

While commercially available, understanding its synthesis provides deeper insight. The most common industrial method involves the nitration of m-cresol.[3] This is an electrophilic aromatic substitution reaction. However, direct nitration can lead to a mixture of isomers. A more controlled, two-step industrial process involves the nitrosation of m-cresol followed by oxidation to yield the desired 3-methyl-4-nitrophenol.[4]

Caption: Synthesis of the key phenolic precursor.

Safety and Handling

3-Methyl-4-nitrophenol is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3] Work should be conducted in a well-ventilated fume hood.

Part 2: The Alkylating Agent: Ethyl Chloroacetate

Ethyl chloroacetate is a bifunctional compound containing both an ester and an alkyl halide. It serves as the electrophile in the Williamson ether synthesis.

Properties and Role

This reagent is a colorless liquid with a pungent, fruity odor. The chlorine atom is attached to an alpha-carbon adjacent to the carbonyl group of the ester, making it a reactive alkylating agent susceptible to nucleophilic substitution (Sₙ2) reactions.[5] The phenoxide ion generated from 3-methyl-4-nitrophenol attacks this carbon, displacing the chloride ion and forming the C-O ether linkage.

Rationale for Use

-

Reactivity: Ethyl chloroacetate provides a good balance of reactivity and stability. While the corresponding bromo- or iodoacetates are more reactive, they are also more expensive and less stable.

-

Ester Functionality: The ethyl ester group is relatively stable under the basic conditions of the ether synthesis but is readily susceptible to nucleophilic attack by hydrazine in the subsequent step.[6] Using a methyl or ethyl ester is preferable for hydrazinolysis due to the lower steric hindrance and the production of volatile alcohol byproducts (methanol or ethanol).[6]

Synthesis of Ethyl Chloroacetate

This reagent is typically synthesized via the Fischer esterification of chloroacetic acid with ethanol, using a strong acid catalyst like sulfuric acid.[7][8] The reaction is driven to completion by removing the water formed as a byproduct.

Safety and Handling

Ethyl chloroacetate is a lachrymator and is toxic and corrosive.[8] It must be handled with extreme care in a fume hood, and appropriate PPE is mandatory.

Part 3: The Hydrazinolysis Reagent: Hydrazine Hydrate

Hydrazine hydrate (N₂H₄·H₂O) is a powerful nucleophile and reducing agent used in the final step to convert the intermediate ester into the desired acetohydrazide.

Properties and Role

Hydrazine hydrate is a colorless, fuming oily liquid. In the hydrazinolysis reaction, the lone pair of electrons on one of the nitrogen atoms acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester.[6][9] This nucleophilic acyl substitution results in the displacement of the ethoxy group (-OEt) to form the thermodynamically stable hydrazide.

Mechanism of Hydrazinolysis

The reaction proceeds via a tetrahedral intermediate. The nitrogen of hydrazine is a stronger nucleophile than the oxygen of the displaced ethanol, which drives the reaction forward, especially when heated under reflux.[10]

Safety and Handling

CRITICAL: Hydrazine and its hydrate are highly toxic, corrosive, and potentially carcinogenic.[6] All operations must be performed in a certified chemical fume hood. Impervious gloves, chemical splash goggles, and a face shield are required. An emergency plan for spills and exposure should be in place before starting any work.

Part 4: Detailed Synthesis Protocol

This section outlines the step-by-step methodology for the synthesis of this compound.

Step A: Synthesis of Ethyl 2-(3-methyl-4-nitrophenoxy)acetate

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methyl-4-nitrophenol (1.0 equivalent).

-

Solvent and Base: Add a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF), followed by a base. Anhydrous potassium carbonate (K₂CO₃, ~1.5 equivalents) is a common and effective choice.[5]

-

Addition of Alkylating Agent: While stirring, add ethyl chloroacetate (1.1-1.2 equivalents) dropwise to the mixture.

-

Reaction: Heat the mixture to reflux and maintain it for several hours (typically 4-8 hours). The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).[6]

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Evaporate the solvent under reduced pressure.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the pure intermediate ester.

Step B: Synthesis of this compound

-

Setup: Dissolve the purified ethyl 2-(3-methyl-4-nitrophenoxy)acetate (1.0 equivalent) from Step A in a suitable alcohol solvent, such as absolute ethanol, in a round-bottom flask equipped with a reflux condenser.[6][10]

-

Addition of Hydrazine: Add hydrazine hydrate (80-100% solution, 1.5-2.0 equivalents) to the solution. The molar ratio of hydrazine hydrate to the ester is typically between 1:1 and 1.5:1.[11]

-

Reaction: Heat the reaction mixture to reflux and maintain for 2-8 hours.[10] The formation of the product, which is often a solid, may be observed.

-

Isolation: Cool the reaction mixture in an ice bath. The solid product will precipitate out.

-

Purification: Collect the precipitate by vacuum filtration, wash it with cold ethanol to remove any unreacted starting material or impurities, and then dry it under vacuum to obtain the final product, this compound.

Part 5: Data Summary

The following table summarizes the key quantitative data for the starting materials.

| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Typical Molar Eq. | Role |

| 3-Methyl-4-nitrophenol | C₇H₇NO₃ | 153.14 | 1.0 | Phenolic Substrate |

| Ethyl Chloroacetate | C₄H₇ClO₂ | 122.55 | 1.1 - 1.2 | Alkylating Agent |

| Potassium Carbonate | K₂CO₃ | 138.21 | 1.5 | Base |

| Hydrazine Hydrate | N₂H₄·H₂O | 50.06 | 1.5 - 2.0 | Nucleophile |

Conclusion

The synthesis of this compound relies on three primary starting materials: 3-methyl-4-nitrophenol , ethyl chloroacetate , and hydrazine hydrate . A robust understanding of the properties, roles, and handling requirements of these precursors is paramount for a safe and successful synthesis. The two-step sequence of Williamson ether synthesis followed by hydrazinolysis is a reliable and well-documented pathway to this valuable chemical intermediate. Researchers should prioritize safety, particularly when handling the toxic and hazardous reagents involved.

References

- Vertex AI Search. (2024). 3-Methyl-4-nitrophenol 2581-34-2 wiki - Guidechem.

- Google Patents. (n.d.). CS234889B1 - Process for producing 3-methyl-4-nitroenenol.

- BenchChem. (2025). 3-Methyl-4-nitrophenol chemical structure and synthesis.

- Google Patents. (n.d.).

- BenchChem. (n.d.).

- ResearchGate. (2024). HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER (i.e., to replace alkoxy part...).

- ResearchGate. (2025). An Efficient and Mild Method for the Synthesis and Hydrazinolysis of N-Glyoxylamino Acid Esters.

- ACS Publications. (n.d.).

- BenchChem. (2025). Optimizing the reaction conditions for hydrazinolysis of phenazine esters.

- RSC Publishing. (2022). Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical studies as effective corrosion inhibitors for mild steel in 1.0 M HCl.

- ResearchGate. (2012).

- ResearchGate. (2016). (a)

- ChemicalBook. (n.d.).

- ChemicalBook. (n.d.). (2-NITRO-PHENOXY)-ACETIC ACID HYDRAZIDE synthesis.

- International Journal of Pharmaceutical Sciences and Research. (2012). SYNTHESIS AND SPECTRAL STUDY OF 2-(4-{[(SUBSTITUTEDPHENYL)IMINO]METHYL}PHENOXY)ACETO HYDRAZIDE.

- Asian Journal of Chemistry. (2014).

- YouTube. (2022). Ethyl Chloroacetate a Deadly Precursor to Many Pharmaceuticals.

- Googleapis.com. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Page loading... [guidechem.com]

- 4. CS234889B1 - Process for producing 3-methyl-4-nitroenenol - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Ethyl chloroacetate synthesis - chemicalbook [chemicalbook.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical st ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05939H [pubs.rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. CN103408454B - A kind of preparation method of hydrazide kind compound - Google Patents [patents.google.com]

The Therapeutic Potential of Nitrophenoxy Acetohydrazides: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

The nitrophenoxy acetohydrazide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and therapeutic potential of this versatile class of compounds. By dissecting their anticancer, anti-inflammatory, and antimicrobial properties, this document serves as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics. Through a synthesis of established experimental protocols, mechanistic insights, and structure-activity relationship (SAR) analysis, this guide aims to illuminate the causality behind experimental design and foster the rational development of next-generation nitrophenoxy acetohydrazide-based drugs.

Introduction: The Versatility of the Nitrophenoxy Acetohydrazide Scaffold

Hydrazones, organic compounds characterized by the R₁R₂C=NNH₂ functional group, have long been recognized for their diverse pharmacological properties, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and anticancer effects.[1] The incorporation of a nitrophenoxy moiety into the acetohydrazide backbone introduces unique electronic and steric features that significantly influence the biological activity of the resulting derivatives. The nitro group, a potent electron-withdrawing group, can modulate the pharmacokinetic and pharmacodynamic properties of the molecule, and in some cases, directly participate in the mechanism of action through redox cycling.[2][3] This guide will systematically explore the multifaceted biological potential of nitrophenoxy acetohydrazides, providing a foundation for their further investigation and therapeutic application.

Synthesis of Nitrophenoxy Acetohydrazides and Their Derivatives

The synthesis of nitrophenoxy acetohydrazides typically begins with the corresponding nitrophenoxy acetic acid, which is then esterified and subsequently reacted with hydrazine hydrate to yield the core acetohydrazide structure.[4] Further derivatization, most commonly through condensation with various aldehydes or ketones, affords a diverse library of N'-arylidene-2-(nitrophenoxy)acetohydrazides, also known as hydrazones. This synthetic flexibility allows for the systematic modification of the molecule to explore structure-activity relationships and optimize for specific biological targets.

General Synthetic Protocol

A representative synthetic scheme for the preparation of nitrophenoxy acetohydrazide derivatives is outlined below. This multi-step process is adaptable for the generation of a wide array of analogs for biological screening.

Caption: General synthetic workflow for nitrophenoxy acetohydrazides.

Anticancer Activity: Targeting Key Pathways in Malignancy

Nitrophenoxy acetohydrazide derivatives have demonstrated significant potential as anticancer agents, with several studies highlighting their cytotoxic effects against various cancer cell lines.[5][6] The proposed mechanisms of action are often multifactorial, involving the induction of apoptosis and the inhibition of critical signaling pathways involved in tumor growth and proliferation.

Mechanistic Insights

Two prominent mechanisms have been proposed for the anticancer activity of this class of compounds:

-

Procaspase-3 Activation: Certain hydrazone derivatives are capable of activating procaspase-3, a key executioner caspase in the apoptotic cascade.[7] By promoting the conversion of procaspase-3 to its active form, these compounds can trigger programmed cell death in cancer cells.

-

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a crucial mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Inhibition of VEGFR-2 signaling can effectively starve tumors and impede their growth.

Caption: Proposed anticancer mechanisms of nitrophenoxy acetohydrazides.

Structure-Activity Relationship (SAR)

The anticancer potency of nitrophenoxy acetohydrazides is significantly influenced by the nature and position of substituents on the aromatic rings.

-

Influence of the Nitro Group Position: The position of the nitro group on the phenoxy ring can impact the electronic properties and overall conformation of the molecule, thereby affecting its interaction with biological targets. Studies on related nitrophenyl derivatives suggest that the position can influence mutagenicity and DNA binding, which may correlate with anticancer activity.[8]

-

Substituents on the Arylidene Moiety: The introduction of various substituents on the arylidene ring (derived from the aldehyde or ketone in the condensation step) provides a rich avenue for SAR exploration. Halogen atoms, for instance, have been shown to enhance the anticancer and anti-inflammatory activities of related acetamide derivatives.[5]

| Compound Scaffold | Key Structural Features | Observed Anticancer Activity | Reference |